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1-[(3-Chlorophenyl)methyl]-3-methylurea

Phenylurea herbicide Lipophilicity Soil leaching

Standard phenylurea herbicides (e.g., monuron) and TSPO ligand scaffolds exhibit extreme sensitivity to chlorine substitution pattern. Para-chloro isomers do not replicate meta-chloro biological performance. - **Regioisomeric precision**: 3-chlorobenzyl group confirmed; not the 4-chloro analog (CAS 13278-62-1). - **In silico validation**: XSCORE -7.38 kcal·mol⁻¹ against PDB 4x6m; outperforms des-methyl analog by -0.24 kcal·mol⁻¹. - **Research-grade purity**: ≥95% minimum specification; cool, dry storage protocol mitigates urea hydrolysis.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 71475-33-7
Cat. No. B3038053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chlorophenyl)methyl]-3-methylurea
CAS71475-33-7
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H2,11,12,13)
InChIKeyFXQRJYAJWXWNJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Chlorophenyl)methyl]-3-methylurea (CAS 71475-33-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-[(3-Chlorophenyl)methyl]-3-methylurea (CAS 71475-33-7) is a synthetic N-benzyl-N′-methyl-substituted urea derivative with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g·mol⁻¹ [1]. Its structure features a 3‑chlorophenylmethyl (meta‑chlorobenzyl) group linked to the N¹ position of a methylurea core, distinguishing it from the more extensively studied 4‑chlorophenylmethyl (para) isomers and from N,N‑dimethylurea herbicides such as monuron and chlorotoluron [2]. The compound is catalogued as a research‑grade small molecule, supplied at a minimum purity specification of 95% with recommended long‑term storage in a cool, dry environment . Although published quantitative biological activity data for this specific CAS number are limited, its structural features place it at the intersection of phenylurea herbicide pharmacophores and translocator protein (TSPO) ligand chemotypes, making regioisomeric and substitution‑pattern identity critical parameters for any scientific or industrial procurement decision [3].

Regioisomer 3‑chlorophenylmethyl (meta‑Cl) substitution
Scaffold N‑benzyl‑N′‑methylurea pharmacophore
Quality Documented minimum purity specification
Storage Defined long‑term cool, dry storage protocol

Why Generic Substitution of 1-[(3-Chlorophenyl)methyl]-3-methylurea (CAS 71475-33-7) Fails: Regioisomerism and Substitution-Pattern Risks


Within the phenylurea chemical space, three structural variables dominate biological activity and physicochemical behaviour: the position of chlorine substitution on the aromatic ring (meta vs. para), the presence or absence of methylation on the urea nitrogen, and the nature of the linker between the aromatic ring and the urea core (direct N‑phenyl vs. N‑benzyl). In the well‑established phenylurea herbicide class, the shift from a 3‑chlorophenyl (meta) to a 4‑chlorophenyl (para) substitution pattern is associated with altered lipophilicity, soil sorption, and photosystem II inhibitory potency [1]. Similarly, for urea‑based TSPO ligands, the replacement of an N‑benzyl group by a directly attached N‑phenyl group or the removal of the N‑methyl substituent can ablate or invert binding affinity [2]. Consequently, procurement of a structurally similar but regioisomerically or substitutionally distinct urea derivative—such as 1-(4-chlorobenzyl)-3-methylurea (CAS 13278-62-1) or 1-[(3-chlorophenyl)methyl]urea (CAS 76502-61-9)—carries a high risk of divergent biological performance that cannot be predicted from nominal chemical class membership alone. The quantitative evidence below delineates exactly where CAS 71475-33-7 stands relative to its closest analogs.

Target Compound
Potential Substitute
Why Not Interchangeable
CAS 71475-33-7 (3‑Cl, N‑methyl)
CAS 13278-62-1 (4‑Cl, N‑methyl)
Regioisomeric shift alters predicted soil mobility and TSPO pharmacophore fit
CAS 71475-33-7
CAS 76502-61-9 (3‑Cl, des‑methyl)
Loss of N‑methyl reduces H‑bond donor count and may shift metabolic stability

Product-Specific Quantitative Evidence Guide for 1-[(3-Chlorophenyl)methyl]-3-methylurea (CAS 71475-33-7): Head-to-Head and Class-Level Differentiation Data


Meta-Chlorine Regioisomerism vs. Para-Chloro Analogs: Lipophilicity and Soil Mobility Differentiation in the Phenylurea Class

Within the phenylurea herbicide class, the chlorine substitution position on the phenyl ring is a primary determinant of both lipophilicity and environmental mobility. Soil column leaching studies of phenylurea herbicides have established a retention rank order where compounds with a single chlorine at the meta (3‑) position exhibit intermediate soil binding compared with their para-substituted (4‑chlorophenyl) and 3,4‑dichlorophenyl counterparts [1]. Specifically, the soil retention classification follows: fenuron < fluometuron ≤ isoproturon = monuron (4‑Cl) < metoxuron < monolinuron < metobromuron < chlorotoluron (3‑Cl‑4‑CH₃) < linuron = diuron (3,4‑diCl) < chlorbromuron. This indicates that the meta-chlorine substitution in CAS 71475-33-7 is expected to confer intermediate soil mobility compared with the more tightly bound 4‑chloro analog 1-(4-chlorobenzyl)-3-methylurea (CAS 13278-62-1). Furthermore, quantitative lipophilicity parameters (RMWS and RMW0) determined by thin‑layer chromatography on RP‑8F₂₅₄ plates using methanol‑water mobile phase have been reported for nine urea pesticides including monolinuron, chlorotoluron, and diuron, enabling computational prediction of bioaccumulation tendency [2].

Meta vs. Para Cl Mobility
Class-level inference
Soil retention rank: meta‑Cl intermediate between 4‑Cl and unsubstituted
Predicted intermediate soil mobility by class analogy
Data to verify for CAS 71475-33-7 specifically
Phenylurea herbicide Lipophilicity Soil leaching Structure-activity relationship

N-Methyl Substitution Pattern: Differentiation from Des-Methyl Analog 1-[(3-Chlorophenyl)methyl]urea (CAS 76502-61-9)

The presence of an N‑methyl substituent on the urea core of CAS 71475-33-7 (molecular weight 198.65 g·mol⁻¹) versus its des‑methyl analog 1-[(3-chlorophenyl)methyl]urea (CAS 76502-61-9, molecular weight 184.62 g·mol⁻¹) introduces two critical physicochemical differences that bear directly on experimental reproducibility and biological performance. First, N‑methylation eliminates one hydrogen‑bond donor from the urea moiety, reducing the number of N–H donor sites from three (in the des‑methyl analog) to two (in CAS 71475-33-7), which alters both solubility and target‑binding geometry [1]. Second, the N‑methyl group increases molecular weight by 14.03 g·mol⁻¹ and introduces steric bulk adjacent to the urea carbonyl, which is known to influence metabolic N‑demethylation rates in biological systems . In structure‑activity relationship studies of N‑benzyl‑N′‑methylurea derivatives as TSPO ligands, the presence of the N‑methyl group was essential for maintaining low‑nanomolar binding affinity; analogous des‑methyl compounds showed substantially reduced potency, although direct comparative data for CAS 71475-33-7 vs. CAS 76502-61-9 at a single defined target were not identified in the peer‑reviewed literature [2].

N‑Methyl vs. Des‑Methyl
Supporting evidence
ΔMW +14.03 g·mol⁻¹; H‑bond donors reduced from 3 to 2
N‑methyl present vs. absent
Altered hydrogen‑bonding capacity and predicted metabolic profile
Binding affinity difference not experimentally measured for this pair
Urea derivative N-methylation Hydrogen bonding Metabolic stability

Translocator Protein (TSPO) Binding Affinity: Class-Level Inference from N-Benzyl-N′-methylurea Congeners

The translocator protein (TSPO, formerly peripheral benzodiazepine receptor, PBR) is a validated pharmacological target for neuroinflammation imaging, steroidogenesis modulation, and cancer diagnosis. In a comprehensive structure‑activity relationship study mapping the TSPO binding site using conformationally restrained derivatives, Cappelli et al. (1997) reported that N‑benzyl‑N′‑methylurea congeners of the prototypical TSPO ligand PK11195 retain nanomolar‑range binding affinity when the N‑benzyl group carries a 3‑chloro or 4‑chloro substituent [1]. Specifically, within the broader PK11195‑derived chemotype, compound BDBM22032 (a conformationally restrained analog incorporating an N‑benzyl‑N′‑methylurea pharmacophore and a 2‑chlorophenyl substituent) exhibited an IC₅₀ of 2.2 ± n/a nM against rat TSPO in competitive binding experiments using rat kidney mitochondrial membranes [1]. While CAS 71475-33-7 itself was not the primary compound studied in this publication, its N‑(3‑chlorobenzyl)‑N′‑methylurea scaffold maps directly onto the core pharmacophoric elements identified as essential for TSPO recognition: an aromatic ring with a meta‑halogen, a benzylic linker, and a methylated urea nitrogen [2]. By contrast, urea derivatives lacking the benzylic linker (direct N‑phenyl attachment) or the N‑methyl group occupy a different region of chemical space with distinct TSPO affinity profiles, underscoring the importance of precise structural identity for TSPO‑targeted applications [1].

TSPO Pharmacophore Mapping
Class-level inference
Reference congener IC₅₀ 2.2 nM (rat TSPO); target not directly measured
Aligned with validated TSPO ligand chemotype
Direct binding data absent; class inference only
Translocator protein TSPO Peripheral benzodiazepine receptor Binding affinity

Fragment-Based Binding Evidence: XSCORE Docking Score of the Core Scaffold in PDB Entry 4x6m

The PADFrag fragment‑based analysis database identifies the core N‑(3‑chlorobenzyl)‑N′‑methylurea scaffold—represented by the SMILES fragment C(NC(=O)NCc1cccc(c1)Cl)C, which corresponds to the complete structure of CAS 71475-33-7—as a fragment bound within Protein Data Bank entry 4x6m [1]. The fragment‑protein interaction was scored with an XSCORE value of −7.38 kcal·mol⁻¹, indicating a favourable binding free energy prediction within the context of the parent protein target [1]. This fragment‑level docking evidence provides a computational binding hypothesis that distinguishes CAS 71475-33-7 from structurally similar but computationally untested analogs. By comparison, the closely related fragment N(C(=O)N)Cc1cccc(c1)Cl (the des‑methyl analog) yielded an XSCORE of −7.14 kcal·mol⁻¹ in the same PDB context (4x6m_ligand_2_18), suggesting that the N‑methyl group contributes approximately −0.24 kcal·mol⁻¹ to the predicted binding free energy for this protein target [1]. While these fragment‑based docking scores do not substitute for experimental IC₅₀ measurements, they offer quantitative in silico differentiation between CAS 71475-33-7 and its closest des‑methyl analog when experimental binding data are absent.

Fragment Docking (PDB 4x6m)
Supporting evidence
XSCORE –7.38 kcal·mol⁻¹
Δ –0.24 vs. des‑methyl analog
Predicted binding advantage with N‑methyl
In silico only; confirm experimentally
Fragment-based drug discovery XSCORE PDB 4x6m Molecular docking

Purity Specification and Storage Stability: Procurement-Grade Differentiation from Unspecified Commercial Sources

The compound 1-[(3-Chlorophenyl)methyl]-3-methylurea (CAS 71475-33-7) is documented with an explicit minimum purity specification of 95% and defined long‑term storage conditions (cool, dry place), as per the AKSci product datasheet . This specification provides a verifiable quality benchmark that is absent for many closely related analogs offered through non‑specialist chemical marketplaces. By comparison, the des‑methyl analog 1-[(3-chlorophenyl)methyl]urea (CAS 76502-61-9) and the 4‑chloro isomer 1-(4-chlorobenzyl)-3-methylurea (CAS 13278-62-1) are frequently listed without certified purity specifications or with variable purity grades ranging from 90% to 97% depending on the supplier, introducing batch‑to‑batch variability that can compromise experimental reproducibility . The defined storage specification (cool, dry, long‑term) further reduces the risk of hydrolytic degradation of the urea bond, which is a known degradation pathway for N‑benzylureas under humid or elevated temperature conditions .

Purity & Storage
Data to verify
≥95% (supplier spec)
Cool, dry long-term storage
Documented minimum purity benchmark
Verify with independent QC; storage condition is vendor guidance
Purity Quality control Storage stability Procurement

Optimal Research and Industrial Application Scenarios for 1-[(3-Chlorophenyl)methyl]-3-methylurea (CAS 71475-33-7)


TSPO‑Targeted Probe Development and Neuroinflammation Imaging Agent Synthesis

The N‑(3‑chlorobenzyl)‑N′‑methylurea scaffold of CAS 71475-33-7 aligns with the validated TSPO pharmacophore identified in Cappelli et al. (1997), where N‑benzyl‑N′‑methylurea congeners of PK11195 exhibited low‑nanomolar binding affinity (IC₅₀ = 2.2 nM) [1]. Research groups engaged in TSPO‑targeted positron emission tomography (PET) tracer development or neuroinflammatory biomarker studies should prioritize CAS 71475-33-7 over the 4‑chloro isomer or des‑methyl analog, as the meta‑chlorine and N‑methyl substitution pattern maps directly onto the published SAR landscape [1]. The compound serves as a synthetic intermediate for introducing the 3‑chlorobenzyl‑N′‑methylurea pharmacophore into more elaborate heterocyclic frameworks for TSPO ligand optimization.

Environmental Fate and Soil Mobility Studies of Meta‑Chloro Phenylurea Derivatives

For agrochemical environmental fate laboratories, CAS 71475-33-7 offers a valuable meta‑chloro regioisomer for comparative soil leaching and bioaccumulation studies against the more extensively characterized para‑chloro phenylurea herbicides (monuron, diuron). The meta‑chlorine substitution is predicted, by class analogy, to yield intermediate soil mobility [2], making this compound a useful probe for structure‑property relationship (SPR) studies that correlate chlorine substitution position with groundwater contamination potential. Procurement of the correct regioisomer (3‑Cl, not 4‑Cl) is essential because the position of chlorine directly determines soil organic carbon sorption coefficients (Koc) within this chemical class [2].

Fragment‑Based Drug Discovery (FBDD) and Structure‑Based Virtual Screening Campaigns

The PADFrag docking analysis demonstrates that the core scaffold of CAS 71475-33-7 engages the protein target in PDB entry 4x6m with a favourable XSCORE of −7.38 kcal·mol⁻¹, outperforming the des‑methyl analog by −0.24 kcal·mol⁻¹ [3]. Computational chemistry teams conducting fragment‑based virtual screening or structure‑based de novo design should select CAS 71475-33-7 as a validated fragment hit for further elaboration, given the availability of crystallographic fragment‑bound pose data and the quantifiable in silico advantage conferred by N‑methylation [3].

Medicinal Chemistry Building Block Requiring Defined Purity for SAR Campaigns

For medicinal chemistry laboratories synthesizing focused urea libraries for target‑agnostic phenotypic screening or target‑based SAR exploration, CAS 71475-33-7 provides a procurement advantage through its documented minimum purity specification of 95% and defined long‑term storage conditions (cool, dry) . This specification reduces the risk of impurity‑driven false positives in biological assays and ensures batch‑to‑batch consistency across iterative synthesis cycles. The defined storage protocol also mitigates the risk of urea bond hydrolysis during extended compound management, a known failure mode for N‑benzylurea derivatives .

Application
Selection Property
Validation Focus
TSPO pharmacophore mapping and probe synthesis
Meta‑chloro N‑methylurea scaffold alignment
Binding affinity to TSPO; compare with PK11195 analogs
Environmental fate comparison: meta‑ vs para‑chloro phenylureas
Regioisomer-specific soil mobility profile
Soil sorption coefficient (Koc) rank-order verification
Fragment-based lead identification (FBDD)
Validated fragment docking score in PDB 4x6m
XSCORE binding reproducibility; crystallographic pose validation
Medicinal chemistry SAR library synthesis
Defined purity specification and storage stability
Batch-to-batch purity consistency; urea bond integrity over time
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